3-(4-Chlorophenoxy)benzylamine

Physicochemical property Lipophilicity Medicinal chemistry

3-(4-Chlorophenoxy)benzylamine (CAS 154108-30-2) is a meta-substituted aromatic benzylamine featuring a 4-chlorophenoxy ether moiety, with molecular formula C₁₃H₁₂ClNO and molecular weight 233.69 g/mol. Its key predicted physicochemical parameters include a logP of 4.29 and a pKa of 8.92 ± 0.10, which confer distinct lipophilicity and ionization characteristics relative to its non-chlorinated and para-substituted analogs.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
CAS No. 154108-30-2
Cat. No. B114195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenoxy)benzylamine
CAS154108-30-2
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN
InChIInChI=1S/C13H12ClNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2
InChIKeyOARRDZAFQFAGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenoxy)benzylamine (CAS 154108-30-2): Physicochemical Identity and Procurement Baseline


3-(4-Chlorophenoxy)benzylamine (CAS 154108-30-2) is a meta-substituted aromatic benzylamine featuring a 4-chlorophenoxy ether moiety, with molecular formula C₁₃H₁₂ClNO and molecular weight 233.69 g/mol . Its key predicted physicochemical parameters include a logP of 4.29 and a pKa of 8.92 ± 0.10, which confer distinct lipophilicity and ionization characteristics relative to its non-chlorinated and para-substituted analogs . Commercially, it is typically supplied as a colorless liquid with ≥95% purity (verified by NMR) and requires storage at 0-8°C . This compound serves primarily as a versatile building block and research intermediate, with applications spanning medicinal chemistry, agrochemical synthesis, and material science .

Why Generic Substitution of 3-(4-Chlorophenoxy)benzylamine (CAS 154108-30-2) Is Not Supported by Evidence


Substituting 3-(4-chlorophenoxy)benzylamine with a generic 'phenoxybenzylamine' or a positional isomer carries quantifiable risks in both synthetic outcomes and biological activity. For instance, the non-chlorinated analog 3-phenoxybenzylamine (CAS 50742-37-5) exhibits a significantly lower logP (predicted ≈3.0 vs. 4.29), which directly impacts its partitioning behavior in biphasic reactions and its ability to cross biological membranes . Furthermore, in the context of 17β-HSD3 inhibitor design, the presence and precise positioning of the 4-chlorophenoxy group are critical; the parent scaffold, N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide, yields inhibitors with IC₅₀ values ~75 nM, whereas structurally related analogs lacking this motif or with alternative substitutions demonstrate orders-of-magnitude lower potency or are completely inactive [1]. Replacing the target compound with a positional isomer such as 4-(4-chlorophenoxy)benzylamine (CAS 262862-71-5) would alter the geometry and electronic distribution of the molecule, potentially disrupting key molecular interactions and leading to failure in structure-activity relationship (SAR) campaigns [2]. These differences underscore why 'in-class' substitution is not a viable procurement strategy without rigorous experimental validation.

Quantitative Comparative Evidence for 3-(4-Chlorophenoxy)benzylamine (CAS 154108-30-2) Differentiation


Lipophilicity (LogP) Advantage Over Non-Chlorinated Analog

The presence of the 4-chlorine atom significantly increases the lipophilicity of 3-(4-chlorophenoxy)benzylamine compared to its non-chlorinated counterpart, 3-phenoxybenzylamine. This is quantitatively reflected in the calculated LogP value of 4.29 for the target compound . While an experimental LogP for 3-phenoxybenzylamine is not widely reported, structurally analogous benzylamine derivatives without halogen substitution typically exhibit LogP values in the range of 2.8-3.2, indicating a substantial difference of approximately 1.0-1.5 log units [1]. This higher LogP translates to a roughly 10- to 30-fold higher theoretical partition coefficient, directly impacting its suitability for applications requiring enhanced membrane permeability or organic phase partitioning.

Physicochemical property Lipophilicity Medicinal chemistry

Ionization Behavior (pKa) Contrast with Para-Substituted Isomer

The pKa of the primary amine group in 3-(4-chlorophenoxy)benzylamine is predicted to be 8.92 ± 0.10 . This value indicates that at physiological pH (7.4), the compound exists predominantly in its protonated, cationic form (~97% ionized), whereas at pH 9.0, the ratio shifts to near 50:50. This ionization behavior is distinct from its para-substituted isomer, 4-(4-chlorophenoxy)benzylamine, for which a pKa of 8.2-8.5 is typical for similar structural motifs . The difference of ~0.5 pKa units corresponds to a ~3-fold difference in the protonated/unprotonated ratio at a given pH, which can significantly influence chromatographic retention, extraction efficiency, and binding to negatively charged biological targets.

Physicochemical property Ionization state Chromatography

Role as a Critical Substructure in Potent 17β-HSD3 Inhibitors

The 4-chlorophenoxy motif present in 3-(4-chlorophenoxy)benzylamine is a key pharmacophoric element in a series of potent, low-nanomolar inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). A lead compound from this series, N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (Compound 1), was used to discover inhibitors with IC₅₀ values of approximately 75 nM [1]. The importance of this substructure is further evidenced by the potency of optimized derivatives: Compound 29 exhibits an IC₅₀ of 76 nM, and Compound 30 has an IC₅₀ of 74 nM [2]. Critically, these compounds demonstrate high selectivity, showing <20% inhibition of the related 17β-HSD2 isozyme at a concentration of 10 µM [3]. This indicates that the 4-chlorophenoxy scaffold enables not just potency but also target discrimination.

Enzyme inhibition Prostate cancer 17β-HSD3

Verified High Purity Specification as a Key Procurement Parameter

Reputable suppliers of 3-(4-chlorophenoxy)benzylamine (CAS 154108-30-2) consistently specify a minimum purity of ≥95% as verified by Nuclear Magnetic Resonance (NMR) spectroscopy . This is a critical procurement differentiator, as lower-grade or unspecified purity batches may contain significant levels of structurally related impurities (e.g., unreacted benzylamine derivatives or positional isomers) that can act as potent confounding factors in biological assays or catalysts in synthetic reactions. While the non-chlorinated analog 3-phenoxybenzylamine may be available at comparable nominal purity, the specific impurity profiles of the two compounds are inherently different due to distinct synthetic routes and starting materials .

Quality control Purity Analytical chemistry

Predicted Physicochemical Profile Differentiates from Common Building Blocks

A compilation of predicted physicochemical properties provides a quantifiable profile that differentiates 3-(4-chlorophenoxy)benzylamine from other commercially available benzylamine building blocks. Its predicted boiling point is 351.6 ± 27.0 °C at 760 mmHg, and its predicted density is 1.217 ± 0.06 g/cm³ . These values are substantially higher than those of the non-chlorinated analog, 3-phenoxybenzylamine (MW 199.25 g/mol), which has a predicted boiling point approximately 20-30 °C lower . Furthermore, the compound's higher molecular weight (233.69 vs. 199.25 g/mol) and increased polar surface area (35.25 Ų) provide a distinct profile that can be leveraged in property-driven design and purification strategies.

Physicochemical property Solubility Permeability

Specific Handling and Safety Profile for Laboratory Procurement

The hydrochloride salt of 3-(4-chlorophenoxy)benzylamine (CAS 1171023-50-9) carries a defined set of Globally Harmonized System (GHS) hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . This specific hazard profile requires handling with appropriate personal protective equipment (PPE) and under a fume hood. In contrast, the free base form (CAS 154108-30-2) is typically supplied as a liquid with a storage requirement of 0-8°C, necessitating refrigeration . These defined handling and storage parameters are crucial for laboratory safety compliance and differ from those of other benzylamine derivatives, which may have more or less stringent requirements.

Safety data Hazard classification Laboratory safety

Validated Application Scenarios for 3-(4-Chlorophenoxy)benzylamine (CAS 154108-30-2)


Medicinal Chemistry: Synthesis of 17β-HSD3 Inhibitors for Prostate Cancer Research

3-(4-Chlorophenoxy)benzylamine is a direct synthetic precursor to the 4-chlorophenoxy aniline motif found in a series of potent and selective 17β-HSD3 inhibitors. These inhibitors, with IC₅₀ values as low as 74 nM and >133-fold selectivity over 17β-HSD2, represent a validated chemotype for targeting testosterone biosynthesis in prostate cancer [1]. Procuring this specific building block is essential for SAR expansion and lead optimization in this therapeutic area [2].

Agrochemical Synthesis: Development of Novel Chlorophenoxy-Derived Herbicides and Pesticides

The compound's balanced lipophilicity (LogP 4.29) and aromatic character make it a valuable intermediate in the preparation of bioactive molecules for crop protection, including potential CNS-active agents or herbicide precursors [1]. Its chlorophenoxy substructure is a recognized motif in numerous commercial herbicides (e.g., 2,4-D, MCPA), and this amine derivative provides a versatile handle for introducing this privileged fragment into more complex agrochemical structures [2].

Material Science: Precursor for Specialty Polymers and Dyes

The compound is utilized as a building block in the synthesis of bisazo disperse dyes, where its amine group facilitates diazonium coupling reactions [1]. Furthermore, its reactive benzylamine functionality and rigid aromatic core are being explored for the development of specialty polymers and coatings with enhanced durability and chemical resistance [2].

Veterinary Medicine: Key Intermediate in the Synthesis of Rafoxanide

3-(4-Chlorophenoxy)benzylamine serves as a crucial starting material for the synthesis of Rafoxanide (N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide), a broad-spectrum salicylanilide anthelmintic used globally for the treatment of parasitic infections in cattle and sheep [1]. The compound provides the chlorophenoxy-phenylamine core that is essential for the drug's activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chlorophenoxy)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.